

Solubility and stability of 6-Bromoisoquinoline-1,3(2H,4H)-dione

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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1,3(2h,4h)-dione

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An In-Depth Technical Guide to the Solubility and Stability of **6-Bromoisoquinoline-1,3(2H,4H)-dione**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents.^{[1][2]} Its utility in drug discovery is fundamentally linked to its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of these critical parameters. As direct quantitative data for this specific molecule is not extensively published, we present a framework grounded in the analysis of its structural motifs and data from closely related analogues. This document details robust, field-proven methodologies for determining its solubility profile and assessing its stability under various stress conditions, enabling researchers to confidently integrate this molecule into their development pipelines.

Core Physicochemical Properties

Understanding the foundational properties of **6-Bromoisoquinoline-1,3(2H,4H)-dione** is the first step in predicting its behavior in various experimental and formulation settings. The

molecule's structure, featuring a fused aromatic ring, a bromine substituent, and a dione system within a heterocyclic core, dictates its characteristics.

Table 1: Key Physicochemical Identifiers for **6-Bromoisoquinoline-1,3(2H,4H)-dione**

Property	Value	Source(s)
CAS Number	501130-49-0	[3][4][5]
Molecular Formula	C ₉ H ₆ BrNO ₂	[3]
Molecular Weight	240.05 g/mol	[3]
Recommended Storage	2–8 °C	[4]

The presence of the polar lactam-like dione functionality suggests potential for hydrogen bonding, which may contribute to solubility in polar solvents. Conversely, the hydrophobic brominated aromatic ring will influence its solubility in non-polar organic media. The interplay of these features makes a systematic experimental evaluation of its solubility essential.

Solubility Profile: A Method-Driven Approach

Solubility is a critical determinant of a compound's bioavailability, reaction kinetics, and ease of purification. While specific quantitative solubility data for **6-Bromoisoquinoline-1,3(2H,4H)-dione** is sparse in public literature, its solubility can be systematically determined. Analogous heterocyclic compounds, such as 6-Bromoisoquinolin-1-ol and various dione derivatives, exhibit solubility in common organic solvents like ethanol, dichloromethane, and chloroform.[6] [7]

Rationale for Solvent Selection

A tiered approach to solvent screening is recommended. The initial selection should span a range of polarities and functionalities to build a comprehensive solubility map.

- Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the dione's carbonyl and N-H groups. Ethanol is a good starting point, as related compounds show solubility in it.[6]

- Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These are strong solvents capable of disrupting intermolecular forces in the solid state without donating hydrogen bonds.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Often effective for compounds with moderate polarity and aromatic systems. Related isoquinoline-dione derivatives are known to be soluble in these solvents.^[7]
- Aqueous Buffers: Solubility across a physiological pH range (e.g., pH 2.0, 5.0, 7.4) is critical for any potential therapeutic agent. The amide-like structure suggests pH may influence solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic equilibrium solubility. This protocol ensures that the measurement reflects a true saturated solution, a critical parameter for preclinical development.

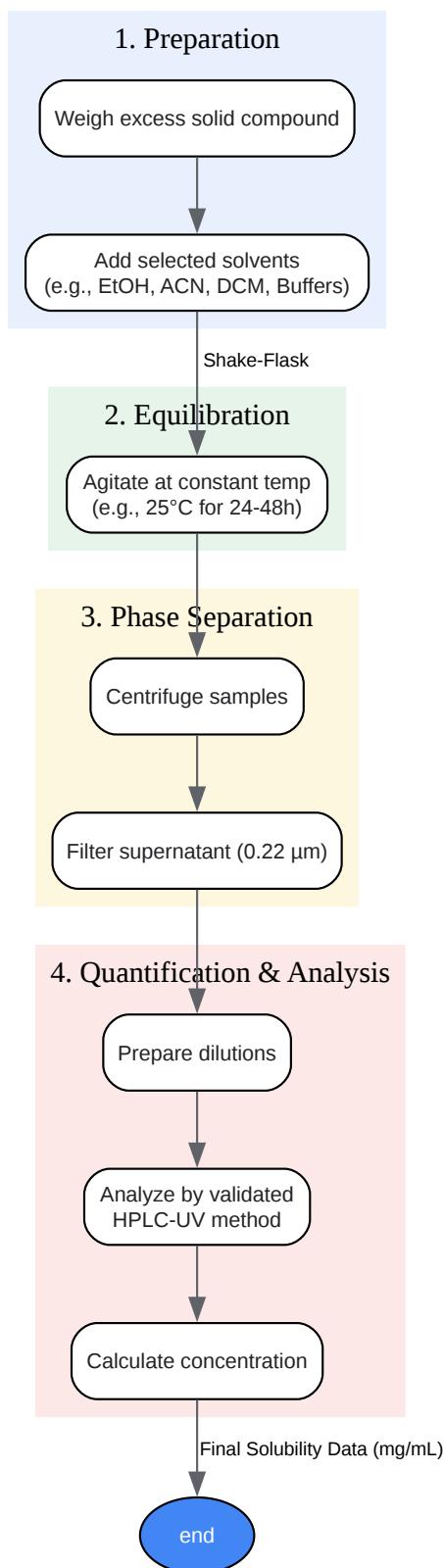
Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **6-Bromoisoquinoline-1,3(2H,4H)-dione** to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.
- Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the required duration.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. For more effective separation, centrifuge the samples at high speed (e.g., >10,000 rpm).^[8]
- Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To prevent contamination from particulate matter, filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).

- Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
- Calculation: Determine the solubility from the measured concentration and express it in appropriate units (e.g., mg/mL, μ g/mL, or mol/L).

Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment.

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Caption: Experimental workflow for quantitative solubility determination.

Stability Profile: Uncovering Potential Liabilities

Chemical stability is paramount, impacting a compound's shelf-life, formulation viability, and safety profile. A forced degradation (or stress testing) study is the most effective way to identify intrinsic stability characteristics. The structure of **6-Bromoisoquinoline-1,3(2H,4H)-dione** contains functional groups susceptible to specific degradation pathways.

Potential Degradation Pathways:

- Hydrolysis: The dione moiety contains two amide-like (lactam) bonds. These are potentially susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening. Some related isoquinoline-dione structures are known to be responsive to acidic environments.^[9]
- Oxidation: The electron-rich aromatic system could be susceptible to oxidation.
- Photolysis: Aromatic halides can be labile to photolytic degradation. The presence of the bromo-substituent warrants investigation into light stability. Studies on related diazo-isoquinoline-diones highlight their photochemical reactivity.^[10]

Experimental Protocol: Forced Degradation Study

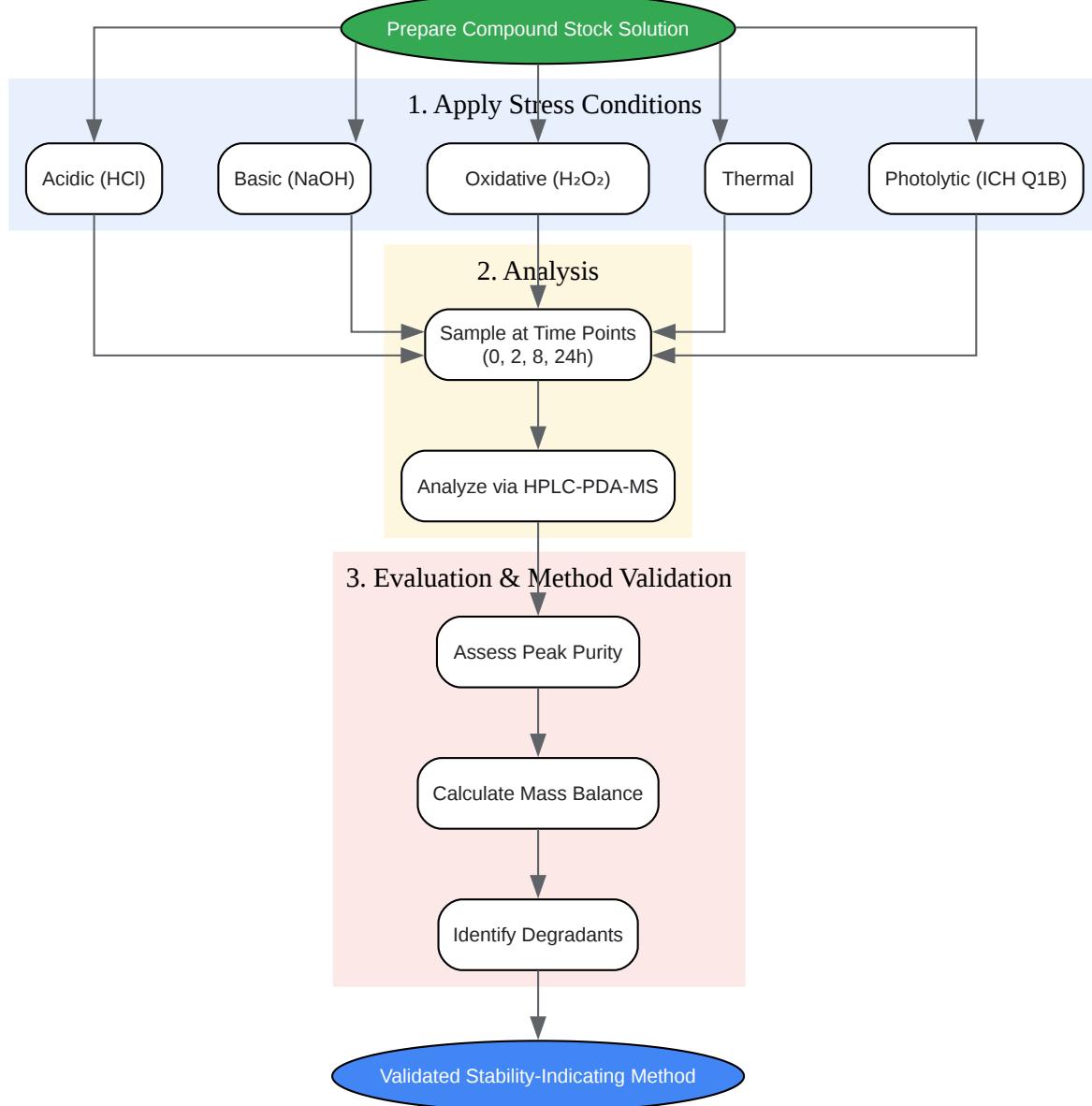
This protocol systematically exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of degradation products and the development of a stability-indicating analytical method.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).
- Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
 - Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80 °C).
 - Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.
 - Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

- Thermal Stress: Store a solution and solid sample in an oven (e.g., 80 °C).
- Photostability: Expose a solution and solid sample to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control wrapped in foil.
- Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to the target concentration with the mobile phase.
- Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) detector.
- Data Evaluation:
 - Peak Purity: Assess the peak purity of the parent compound in all conditions to ensure the analytical method is specific.
 - Mass Balance: Aim for a mass balance of 95-105% to ensure all major degradants are detected.
 - Identify Degradants: Use MS data to propose structures for any observed degradation products.

Workflow for Forced Degradation and Method Development

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